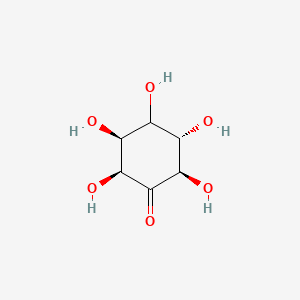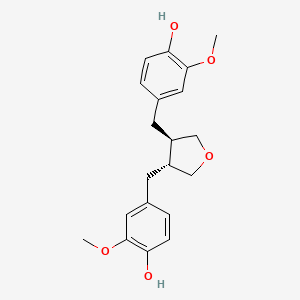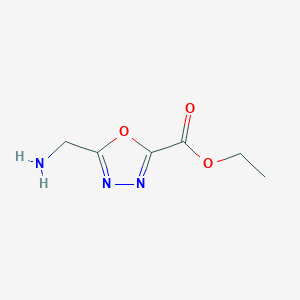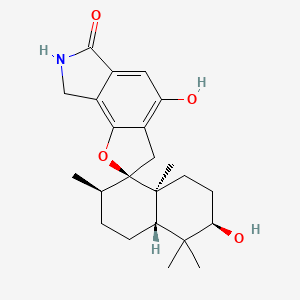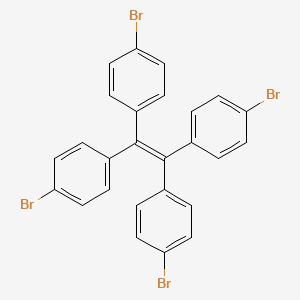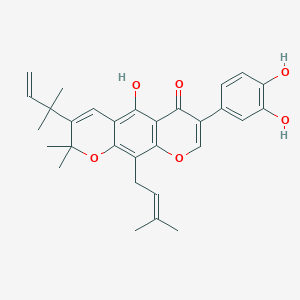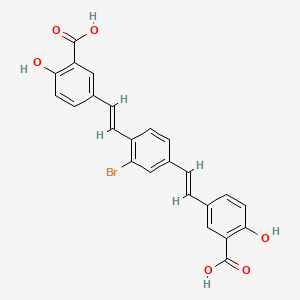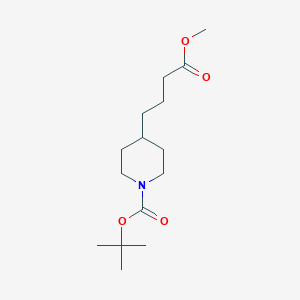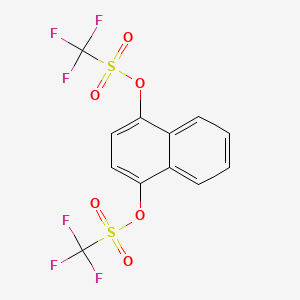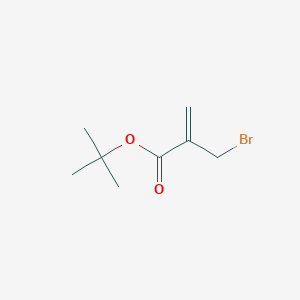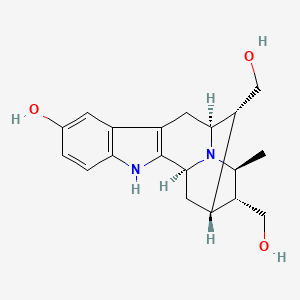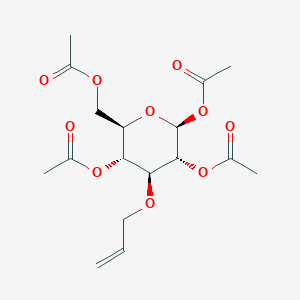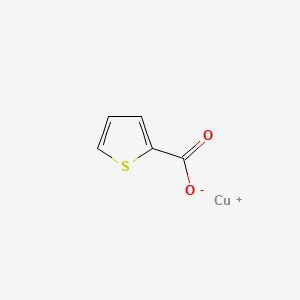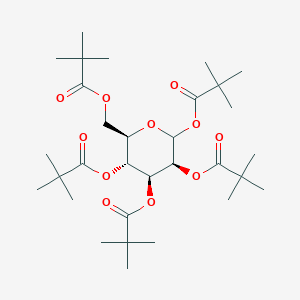
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose
Descripción general
Descripción
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose: is a derivative of D-mannopyranose, a type of sugar molecule. This compound is characterized by the presence of five pivaloyl groups attached to the hydroxyl groups of the mannopyranose ring. The pivaloyl groups serve as protecting groups, making the compound more stable and less reactive under certain conditions .
Aplicaciones Científicas De Investigación
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose has several applications in scientific research:
Chemistry: Used as a protecting group in carbohydrate chemistry to facilitate the synthesis of complex molecules
Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding glycosylation processes
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to protect sensitive molecules
Industry: Utilized in the production of glycosylated compounds and as an intermediate in the synthesis of various chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is typically synthesized through the esterification of D-mannopyranose with pivaloyl chloride in the presence of a base such as pyridine. The reaction involves the substitution of the hydroxyl groups on the mannopyranose ring with pivaloyl groups, resulting in the formation of the penta-O-pivaloyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The pivaloyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannopyranose.
Substitution: The pivaloyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Mecanismo De Acción
The mechanism of action of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose primarily involves its role as a protecting group. The pivaloyl groups shield the hydroxyl groups of the mannopyranose ring, preventing unwanted reactions and allowing for selective modifications. This protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .
Comparación Con Compuestos Similares
1,2,3,4,6-Penta-O-pivaloyl-D-glucopyranose: Similar structure but derived from D-glucopyranose instead of D-mannopyranose.
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Uses acetyl groups instead of pivaloyl groups as protecting groups.
Uniqueness: 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is unique due to the bulky nature of the pivaloyl groups, which provide greater steric hindrance and stability compared to smaller protecting groups like acetyl. This makes it particularly useful in reactions where high stability and selectivity are required .
Propiedades
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBOJERHYNCS-AUGMSIGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


